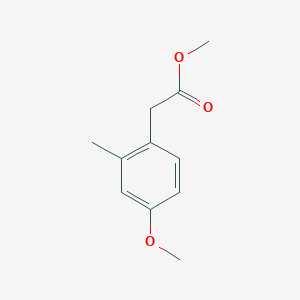

Methyl (4-methoxy-2-methylphenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-(4-methoxy-2-methylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-6-10(13-2)5-4-9(8)7-11(12)14-3/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWNWQHEGVDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20553700 | |

| Record name | Methyl (4-methoxy-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30888-94-9 | |

| Record name | Methyl (4-methoxy-2-methylphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20553700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction follows a classic Fischer esterification mechanism, where the carboxylic acid group of 4-methoxy-2-methylphenylacetic acid reacts with methanol in the presence of an acid catalyst. Acetic anhydride acts as a dehydrating agent, shifting the equilibrium toward ester formation by removing water. The stoichiometric ratio of methanol to acid is typically 2:1 , ensuring excess alcohol to maximize conversion.

Key parameters include:

- Catalyst concentration : 1–2% (v/v) sulfuric acid.

- Temperature : Reflux conditions (65–80°C) to maintain reaction kinetics.

- Reaction time : 4–6 hours for >90% yield.

The generalized reaction is:

$$

\text{4-Methoxy-2-methylphenylacetic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4, (\text{CH}3\text{CO})2\text{O}} \text{this compound} + \text{H}2\text{O}

$$

Industrial-Scale Adaptations

For large-scale production, continuous flow reactors are employed to enhance heat transfer and mixing efficiency. The EP0098058B1 patent highlights the use of reactive distillation to simultaneously separate the ester product from unreacted methanol and water, reducing downstream purification burdens. Industrial setups often replace batch reactors with packed-bed systems using solid acid catalysts (e.g., sulfonated silica) to minimize corrosion and enable catalyst recycling.

Catalytic Esterification Using Alternative Catalysts

While sulfuric acid remains the standard catalyst, recent advancements explore heterogeneous catalysts and enzymatic systems for eco-friendly synthesis. For instance, immobilized lipases (e.g., Candida antarctica lipase B) catalyze esterification under mild conditions (30–40°C) with comparable yields (~85%). These systems eliminate the need for corrosive acids and simplify product isolation, though enzyme cost and stability limit industrial adoption.

Purification and Isolation Techniques

Post-synthesis purification is critical to achieving pharmaceutical-grade purity. The EP0098058B1 protocol outlines a sequential workflow:

- Neutralization : The crude mixture is washed with aqueous sodium bicarbonate to remove residual acid.

- Liquid-liquid extraction : Toluene or ethyl acetate isolates the ester from polar byproducts.

- Distillation : Fractional distillation under reduced pressure (20–30 mmHg) yields >98% pure product.

For laboratory-scale purification, recrystallization from ethanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials.

Comparative Analysis of Synthetic Approaches

The table below contrasts key metrics for acid-catalyzed and enzymatic esterification:

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Notes :

-

Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.

-

Basic hydrolysis (saponification) involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release the carboxylate salt .

Nucleophilic Acyl Substitution

The ester participates in aminolysis and related reactions:

Key Findings :

-

Reactions follow a stepwise mechanism with zwitterionic tetrahedral intermediates .

-

Steric effects from the 2-methyl group slightly reduce reactivity compared to unsubstituted analogs .

Electrophilic Aromatic Substitution

The methoxy and methyl groups direct electrophiles to specific positions:

Theoretical Basis :

-

Methoxy group (-OCH<sub>3</sub>) is strongly activating and ortho/para-directing.

-

Methyl group (-CH<sub>3</sub>) weakly activates the ring, favoring substitution at positions least hindered by steric effects .

Reduction and Oxidation

Experimental Data :

Thermal and Catalytic Rearrangements

The compound participates in rearrangement reactions under specific conditions:

Mechanistic Insights :

-

Claisen rearrangement proceeds through a cyclic six-membered transition state .

-

Rhodium catalysis facilitates carbonyl insertion into the methoxy C–O bond, validated by DFT calculations (activation energy: 25.9 kcal/mol) .

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Products | Quantum Yield (Φ) | Source |

|---|---|---|---|

| 254 nm, CH<sub>3</sub>CN | 4-Methoxy-2-methylbenzaldehyde + CO<sub>2</sub> | 0.12 |

Proposed Pathway :

Scientific Research Applications

Methyl (4-methoxy-2-methylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the fragrance industry for its pleasant aroma and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of methyl (4-methoxy-2-methylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The methoxy and methyl groups on the aromatic ring can influence its binding affinity and specificity to molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Methyl (4-methoxy-2-methylphenyl)acetate and Analogues

*Inferred formula based on structural analysis.

Physical and Chemical Properties

- Volatility and Solubility: this compound, with its bulky aromatic substituents, is expected to exhibit lower volatility compared to smaller esters like methyl acetate ().

- Reactivity: The ester group in the target compound is susceptible to hydrolysis under acidic or basic conditions, similar to methyl 2-phenylacetoacetate (). However, the acetoacetate analogue undergoes keto-enol tautomerism, enabling participation in condensation reactions absent in the target compound. The epoxy-containing analogue () exhibits high reactivity in ring-opening reactions, unlike the target compound, which lacks such functional groups.

Biological Activity

Methyl (4-methoxy-2-methylphenyl)acetate is an organic compound with the molecular formula . This compound, a derivative of phenylacetic acid, features a methoxy group at the para position and a methyl group at the ortho position on the phenyl ring. It is recognized for its pleasant aroma and is commonly utilized in the fragrance industry. Beyond its applications in cosmetics and flavoring, it has garnered interest for its potential biological activities, including antimicrobial and antioxidant properties.

Structure and Composition

- Molecular Formula :

- CAS Number : 30888-94-9

- Molecular Weight : 196.20 g/mol

Chemical Reactions

This compound can undergo various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Methoxy group can be oxidized to form a carboxylic acid derivative. |

| Reduction | Ester group can be reduced to an alcohol using lithium aluminum hydride. |

| Substitution | Aromatic ring can undergo electrophilic substitution reactions. |

The biological activity of this compound is influenced by its interaction with cellular receptors or enzymes. The presence of methoxy and methyl groups affects its binding affinity and specificity to molecular targets, modulating various physiological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For example, it has demonstrated effectiveness against strains of Staphylococcus aureus and Escherichia coli:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4–8 μg/mL |

| Escherichia coli | 8–16 μg/mL |

These findings suggest potential applications in developing natural preservatives or antimicrobial agents in food and pharmaceutical industries.

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress in biological systems. Antioxidants are known to neutralize free radicals, thereby preventing cellular damage.

Case Study: Antioxidant Efficacy

In a study assessing the antioxidant capacity of various compounds, this compound exhibited significant radical scavenging activity. The results are summarized below:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Ascorbic Acid | 90% |

This suggests that this compound could serve as a natural antioxidant in dietary supplements or functional foods.

Anti-inflammatory Effects

Recent studies have indicated that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Methyl 4-methoxyphenylacetate | Moderate antimicrobial activity | Lacks methyl group at ortho position |

| Methyl 2-methylphenylacetate | Weak antioxidant properties | Lacks methoxy group at para position |

| Methyl phenylacetate | Minimal biological activity | Lacks both substituents |

This compound stands out due to its combined methoxy and methyl substituents, enhancing its stability and interaction with biological targets.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can confirm the ester group (δ ~3.6–3.8 ppm for methoxy, δ ~2.1 ppm for methylphenyl protons) and aromatic substitution patterns.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₁₁H₁₄O₃, exact mass 194.0943).

- X-ray Crystallography: Single-crystal X-ray diffraction with SHELXL refinement resolves 3D structure and crystallographic packing.

- Infrared (IR) Spectroscopy: Confirms ester C=O stretch (~1740 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹).

How can researchers address contradictions in spectroscopic data during structural elucidation?

Advanced Research Question

Discrepancies in NMR or MS data often arise from impurities, tautomerism, or solvent effects. Strategies include:

- Multi-dimensional NMR: Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations.

- Isotopic Labeling: Introduce deuterated solvents or isotopic tags to track exchangeable protons.

- Computational Validation: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software) .

- Parallel Synthesis: Prepare derivatives (e.g., methyl ester hydrolysis to carboxylic acid) to confirm functional group assignments .

What methodologies are recommended for analyzing reaction byproducts and ensuring regioselectivity in derivatives of this compound?

Advanced Research Question

- Chromatographic Separation: Use HPLC with a C18 column (acetonitrile/water gradient) or GC-MS to identify byproducts like unreacted acid or demethylated intermediates .

- Kinetic Studies: Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates and optimize reaction time.

- Regioselective Functionalization: Employ directing groups (e.g., boronates) or transition-metal catalysts (Pd, Cu) to control substitution patterns on the aromatic ring. For example, Suzuki-Miyaura coupling can introduce aryl groups at specific positions .

How can computational modeling enhance the study of this compound’s reactivity in drug discovery contexts?

Advanced Research Question

- Molecular Docking: Use AutoDock or Schrödinger Suite to predict binding affinity with target proteins (e.g., enzymes or receptors). The compound’s ester and methoxy groups may participate in hydrogen bonding or hydrophobic interactions.

- Quantum Mechanical Calculations: DFT studies (B3LYP/6-311+G(d,p)) can map electrostatic potentials, frontier molecular orbitals, and reaction pathways for ester hydrolysis or nucleophilic substitution .

- Molecular Dynamics (MD): Simulate solvation effects and stability in biological membranes to predict pharmacokinetic behavior.

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Advanced Research Question

- Byproduct Accumulation: At scale, side reactions (e.g., transesterification or oxidation) increase. Use flow chemistry to maintain precise temperature and residence time control.

- Purification Bottlenecks: Replace column chromatography with continuous liquid-liquid extraction or crystallization-driven purification.

- Catalyst Recycling: Immobilize acidic catalysts (e.g., sulfonated silica) or employ enzymatic systems (Candida antarctica lipase B) for reusable, eco-friendly synthesis .

How does the electronic nature of the 4-methoxy-2-methylphenyl group influence the compound’s reactivity in further chemical modifications?

Advanced Research Question

The methoxy group acts as an electron-donating substituent, activating the aromatic ring toward electrophilic substitution (e.g., nitration at the para position). Steric hindrance from the 2-methyl group directs reactions to the less hindered meta position. Computational NBO (Natural Bond Orbital) analysis can quantify charge distribution and predict sites for functionalization .

What strategies ensure accurate quantification of this compound in complex matrices (e.g., biological samples)?

Advanced Research Question

- LC-MS/MS: Use a triple quadrupole mass spectrometer with multiple reaction monitoring (MRM) for high sensitivity and specificity.

- Internal Standards: Deuterated analogs (e.g., CD₃-labeled ester) correct for matrix effects and ionization variability .

- Sample Preparation: Solid-phase extraction (C18 cartridges) or protein precipitation (acetonitrile) isolates the compound from interferents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.